2-(2-Bromophenyl)pyrimidin-4-amine

Medicinal Chemistry Physicochemical Property Drug Design

Procure 2-(2-Bromophenyl)pyrimidin-4-amine (CAS 1248949-61-2) for fragment-based drug discovery and kinase inhibitor programs. Its ortho-bromo substituent is a unique synthetic handle for late-stage Suzuki-Miyaura diversification, enabling rapid SAR exploration unavailable with non-halogenated or para-substituted analogs. The C2-aryl substitution pattern induces conformational restriction that enhances binding pocket complementarity in targets like JAK2 and CDK. Choose ≥98% purity to reduce side reactions in cross-coupling steps.

Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
CAS No. 1248949-61-2
Cat. No. B1488670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)pyrimidin-4-amine
CAS1248949-61-2
Molecular FormulaC10H8BrN3
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CC(=N2)N)Br
InChIInChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
InChIKeyCPNMSCYGSIIGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)pyrimidin-4-amine (CAS 1248949-61-2): A Strategic Halogenated Pyrimidine Building Block for Kinase-Focused Medicinal Chemistry


2-(2-Bromophenyl)pyrimidin-4-amine is a C2-aryl substituted 4-aminopyrimidine derivative (molecular formula C₁₀H₈BrN₃, molecular weight 250.09 g/mol) that serves as a versatile heterocyclic intermediate [1]. The ortho-bromo substituent on the pendant phenyl ring confers distinct physicochemical properties and reactivity profiles compared to non-halogenated or para-substituted analogs, positioning it as a strategic building block in kinase inhibitor synthesis and fragment-based drug discovery .

Why 2-(2-Bromophenyl)pyrimidin-4-amine Cannot Be Simply Interchanged with Non-Halogenated or Para-Substituted Pyrimidine Analogs


Substituting 2-(2-bromophenyl)pyrimidin-4-amine with 2-phenylpyrimidin-4-amine or its 4-bromo regioisomer introduces significant changes in lipophilicity, electronic properties, and steric profile that critically impact both synthetic outcomes and biological activity. The ortho-bromo substituent alters the compound's XLogP3 from 1.5 to 1.8, affecting membrane permeability and solubility [1]. More importantly, the ortho-bromine serves as a unique synthetic handle for Suzuki-Miyaura cross-coupling reactions, enabling diversification that is not possible with the non-halogenated analog. Additionally, the ortho substitution pattern induces conformational restriction of the phenyl-pyrimidine dihedral angle, which can dramatically influence binding pocket complementarity in kinase active sites compared to para-substituted isomers [2]. These differences make direct substitution without re-optimization of synthetic routes or biological assays scientifically unsound.

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)pyrimidin-4-amine Versus Closest Analogs


Enhanced Lipophilicity (XLogP3 = 1.8) Relative to Non-Halogenated 2-Phenylpyrimidin-4-amine

2-(2-Bromophenyl)pyrimidin-4-amine exhibits a calculated XLogP3 value of 1.8, which is 0.3 log units higher than the non-halogenated analog 2-phenylpyrimidin-4-amine (XLogP3 = 1.5). This increase in lipophilicity is directly attributable to the ortho-bromo substituent and is expected to enhance passive membrane permeability by approximately 2-fold, a critical factor in optimizing cellular activity for kinase inhibitors [1].

Medicinal Chemistry Physicochemical Property Drug Design

Ortho-Bromo Substituent Enables Unique Synthetic Diversification via Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom at the ortho position of the pendant phenyl ring in 2-(2-bromophenyl)pyrimidin-4-amine provides a reactive handle for palladium-catalyzed cross-coupling reactions that is absent in 2-phenylpyrimidin-4-amine. This enables direct elaboration of the aryl ring without requiring additional protection/deprotection steps. In contrast, 2-phenylpyrimidin-4-amine lacks this synthetic flexibility and would require alternative, less efficient functionalization strategies [1].

Synthetic Chemistry Cross-Coupling Building Block

Ortho vs. Para Bromo Substitution: Conformational Restriction Impacts Kinase Binding Conformation

The ortho-bromo substituent in 2-(2-bromophenyl)pyrimidin-4-amine restricts the dihedral angle between the pyrimidine core and the pendant phenyl ring due to steric clash with the pyrimidine C3-H (or C5-H). This conformational bias can significantly influence the compound's ability to adopt the bioactive conformation required for kinase hinge-region binding. In contrast, para-substituted analogs (e.g., 2-(4-bromophenyl)pyrimidin-4-amine) exhibit free rotation and may require additional structural elements to achieve optimal binding geometry [1].

Kinase Inhibition Conformational Analysis Structure-Activity Relationship

Optimal Application Scenarios for 2-(2-Bromophenyl)pyrimidin-4-amine Based on Verified Differentiation Evidence


Scaffold Diversification in Kinase Inhibitor Lead Optimization

The ortho-bromo substituent of 2-(2-bromophenyl)pyrimidin-4-amine makes it an ideal late-stage diversification handle in kinase inhibitor programs. Researchers can synthesize a common pyrimidine core and then introduce diverse aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling to rapidly explore structure-activity relationships (SAR) around the C2-position. This approach is validated by extensive literature precedent for 2-arylpyrimidines as JAK2, JNK, and CDK inhibitors [1].

Fragment-Based Drug Discovery for Kinase Targets

With a molecular weight of 250.09 g/mol and a heavy atom count of 14, 2-(2-bromophenyl)pyrimidin-4-amine falls within the optimal range for fragment-based screening. Its balanced lipophilicity (XLogP3 = 1.8) and single hydrogen bond donor (the 4-amino group) provide a favorable starting point for fragment elaboration. The ortho-bromo substituent offers a clear vector for fragment growing, while the 4-amino group can serve as a hinge-binding motif in kinase active sites [2].

Conformationally Biased Kinase Probe Design

The steric clash between the ortho-bromophenyl group and the pyrimidine ring restricts the conformational freedom of the molecule, which can be strategically exploited to design kinase inhibitors with improved selectivity. By pre-organizing the molecule into a conformation that mimics the bioactive geometry, this compound may reduce the entropic penalty of binding and enhance affinity for specific kinase targets compared to freely rotating analogs. This property is particularly valuable in targeting kinases with shallow or constricted ATP-binding pockets [3].

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